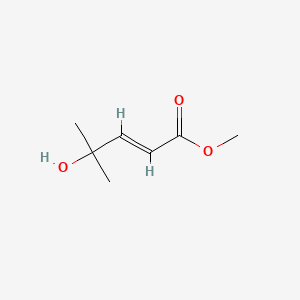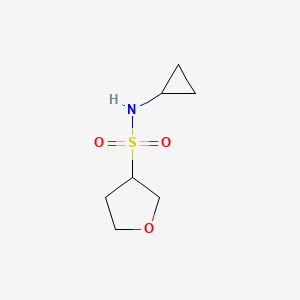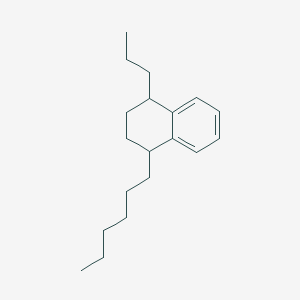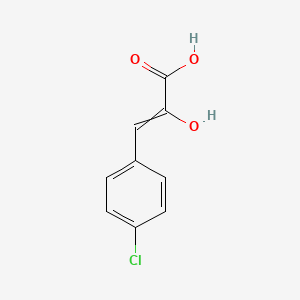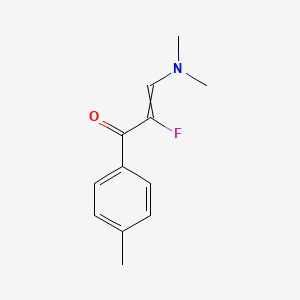![molecular formula C15H28O5 B13957367 2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate CAS No. 64058-37-3](/img/structure/B13957367.png)
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a wide range of applications.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a component in certain biological buffers.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes present in various biological systems. The released acetic acid and alcohol can then participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Ethylhexyl)oxy]ethanol: This compound is similar in structure but lacks the acetyloxy group.
2-Ethylhexyl acetate: It has a similar ester functional group but differs in the alcohol component.
Uniqueness
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate is unique due to its combination of the 2-ethylhexyl group and the acetyloxy group. This combination imparts specific chemical properties that make it suitable for a wide range of applications, particularly in fields requiring both hydrophobic and hydrophilic characteristics .
Properties
CAS No. |
64058-37-3 |
|---|---|
Molecular Formula |
C15H28O5 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
2-(2-ethylhexoxy)ethyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C15H28O5/c1-5-7-8-14(6-2)11-18-9-10-19-15(17)12(3)20-13(4)16/h12,14H,5-11H2,1-4H3 |
InChI Key |
VTBPOFSDLYKXGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCCOC(=O)C(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


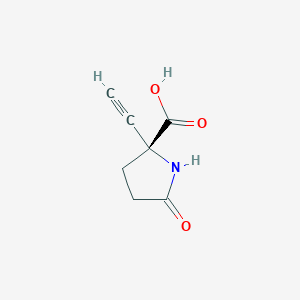
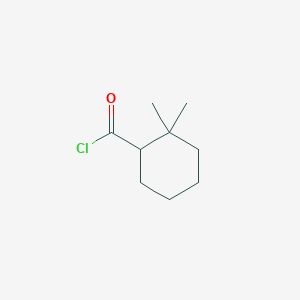
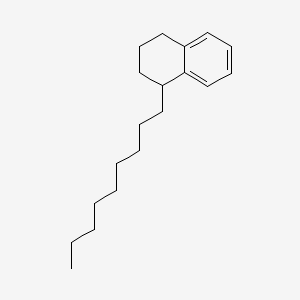
![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

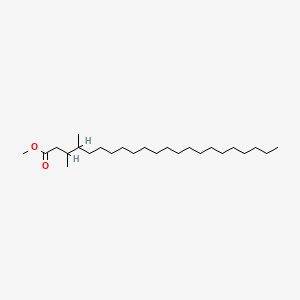
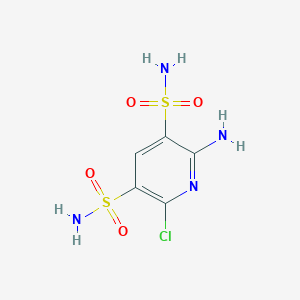
![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
